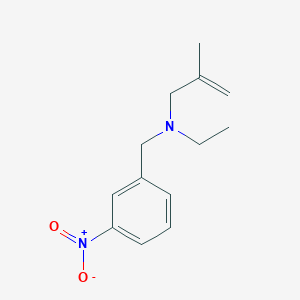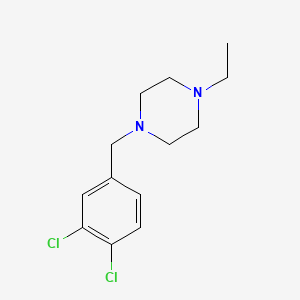![molecular formula C19H24N4O3S B5633155 N-{[5-(methylsulfonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]methyl}indane-1-carboxamide](/img/structure/B5633155.png)
N-{[5-(methylsulfonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]methyl}indane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of related pyrazolo[1,5-a][1,4]diazepines and similar compounds typically involves multi-step processes, including reactions like 1,3-dipolar cycloadditions, intramolecular cyclizations, and nucleophilic substitutions. For example, a study by Cruz Cruz et al. (2009) highlights the synthesis of optically pure cyclopropanes from diazoalkanes and sulfonyl pyrazolines, suggesting a route that might be applicable or adaptable for synthesizing the target compound (Cruz Cruz, Yuste, Martín, Tito, & García Ruano, 2009).
Molecular Structure Analysis
The molecular structure of compounds within this class is characterized by the presence of a pyrazolo[1,5-a][1,4]diazepine core, often modified with various substituents that impact their physical and chemical properties. Molecular conformation studies, such as those on related tetrahydro-1H-pyrazolo[4,3-c]pyridines by Sagar et al. (2017), reveal the significance of substituent positioning and the molecule's 3D conformation on its biological and chemical behavior (Sagar, Harsha, Yathirajan, Rangappa, Rathore, & Glidewell, 2017).
Chemical Reactions and Properties
The chemical behavior of pyrazolo[1,5-a][1,4]diazepines involves reactions under various conditions, including nucleophilic substitutions and cycloadditions. Studies by Vasin et al. (2014) on spirocyclic 3H-pyrazoles formed by reactions with phenylethynyl sulfones highlight the potential for diverse chemical transformations, including isomerization and cyclopropane formation under specific conditions (Vasin, Masterova, Razin, & Somov, 2014).
Eigenschaften
IUPAC Name |
N-[(5-methylsulfonyl-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-2,3-dihydro-1H-indene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3S/c1-27(25,26)22-9-4-10-23-16(13-22)11-15(21-23)12-20-19(24)18-8-7-14-5-2-3-6-17(14)18/h2-3,5-6,11,18H,4,7-10,12-13H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILYAOOJDSNZZMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCN2C(=CC(=N2)CNC(=O)C3CCC4=CC=CC=C34)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[4-(dimethylamino)benzylidene]-2-(4-pyridinyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5633075.png)
![2-(3-methoxypropyl)-8-[(7-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5633081.png)

![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B5633099.png)
![N-{4-[2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazino]phenyl}acetamide](/img/structure/B5633103.png)

![2-ethoxy-6-({[4-(2-pyridinyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B5633112.png)
![(4aR*,8aR*)-2-(methylsulfonyl)-7-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)octahydro-2,7-naphthyridin-4a(2H)-ol](/img/structure/B5633117.png)
![({1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)malononitrile](/img/structure/B5633133.png)
![1-[2-(diethylamino)ethyl]-6-methoxy-2,4(1H,3H)-pyrimidinedione](/img/structure/B5633139.png)


![N-[4-({[(1-phenylcyclopropyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B5633161.png)
![N-isobutyl-2-(2-oxopyrrolidin-1-yl)-N-[(2E)-3-phenylprop-2-en-1-yl]acetamide](/img/structure/B5633171.png)